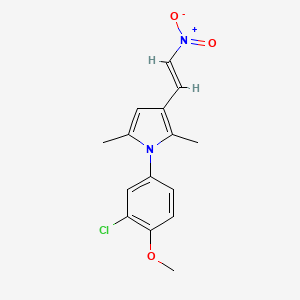
1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrrole derivatives often involves multi-step reactions that can include condensation, nitration, and functional group transformations. While specific information on the synthesis of the exact compound was not found, similar compounds such as pyrrole derivatives have been synthesized through reactions involving nitroaniline and diacetyl hexanedione in acidic mediums, yielding satisfactory results (Hong, 2000). These methods offer insights into potential pathways that could be adapted for synthesizing the target compound.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction analysis. These techniques provide valuable information on the arrangement of atoms within the molecule and the electronic environment, contributing to the compound's reactivity and physical properties. For instance, studies on similar pyrrole compounds have utilized X-ray diffraction to determine crystal structures, revealing the spatial arrangement of molecules and the presence of specific functional groups (Louroubi et al., 2019).
Chemical Reactions and Properties
Pyrrole derivatives participate in a variety of chemical reactions, including electrophilic substitutions and coupling reactions, due to the electron-rich nature of the pyrrole ring. These reactions are influenced by the substituents present on the ring, which can direct the reaction pathway and affect the reactivity of the compound. The presence of nitro, methoxy, and chloro substituents in the target compound would likely impact its chemical behavior, potentially offering sites for further functionalization or participating in specific interactions (Tiwari et al., 2013).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure and intermolecular forces. Pyrrole derivatives show a range of physical properties based on their specific substituents, which can affect their solubility in various solvents and their phase at room temperature. For example, modifications in the pyrrole structure, such as the addition of methoxy or nitro groups, can significantly alter these properties, affecting the compound's applications and handling (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including acidity, basicity, and reactivity towards various reagents, are critically influenced by the nature and position of substituents on the pyrrole ring. The electron-withdrawing or donating effects of these substituents can impact the compound's reactivity, making it more susceptible or resistant to certain types of chemical reactions. Studies on similar compounds provide insights into these interactions and the resulting chemical behavior, guiding the application and further chemical modification of the target compound (Singh et al., 2013).
属性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-3-[(E)-2-nitroethenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-10-8-12(6-7-17(19)20)11(2)18(10)13-4-5-15(21-3)14(16)9-13/h4-9H,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGSDLJOCUESGU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)OC)Cl)C)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)OC)Cl)C)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cyclopropylmethyl)-9-[oxo(phenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642227.png)
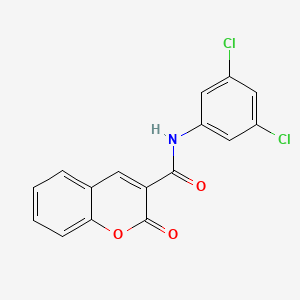
![5-methoxy-1-methyl-1,4-dihydro-9H-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B5642246.png)
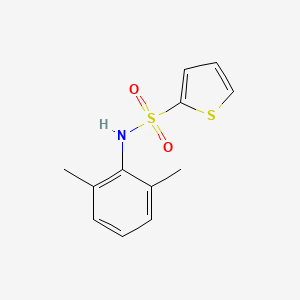
![2-(3,5-difluorobenzyl)-N,N-dimethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5642263.png)
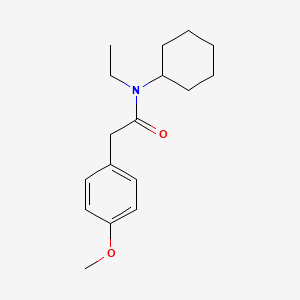
![(1S*,5R*)-6-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642278.png)
![4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5642285.png)
![8-(2-ethylisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5642287.png)
![2,3-dimethyl-6-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5642291.png)

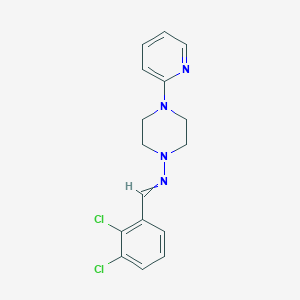
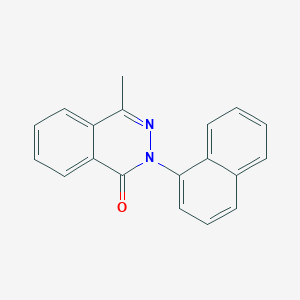
![5-methyl-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5642322.png)